molecular formula C8H10N4OS B13101218 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one

7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one

Cat. No.: B13101218
M. Wt: 210.26 g/mol
InChI Key: JAAJNKMGJYKCNW-UHFFFAOYSA-N
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Description

7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They play crucial roles in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one typically involves multi-step organic reactions. One common method might involve the alkylation of a purine precursor followed by thiolation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the purine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, purine derivatives are often studied for their roles in cellular processes and as potential therapeutic agents.

Medicine

Industry

In industry, purine derivatives can be used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one would depend on its specific interactions with biological targets. Typically, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

7-ethyl-3-methyl-6-sulfanylidenepurin-2-one

InChI

InChI=1S/C8H10N4OS/c1-3-12-4-9-6-5(12)7(14)10-8(13)11(6)2/h4H,3H2,1-2H3,(H,10,13,14)

InChI Key

JAAJNKMGJYKCNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=S)NC(=O)N2C

Origin of Product

United States

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